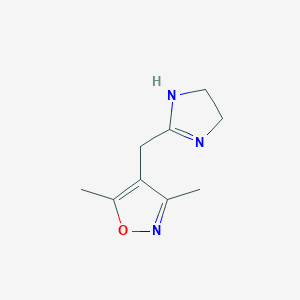
1-Ethyl-4,8-dimethylquinoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4,8-dimethylquinoline-2(1H)-thione: is an organic compound belonging to the quinoline family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4,8-dimethylquinoline-2(1H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,8-dimethylquinoline.
Alkylation: The 4,8-dimethylquinoline is then alkylated using ethyl iodide in the presence of a strong base such as potassium carbonate to introduce the ethyl group at the 1-position.
Thionation: The final step involves the conversion of the quinoline derivative to the thione form. This is typically achieved using Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Ethyl-4,8-dimethylquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
1-Ethyl-4,8-dimethylquinoline-2(1H)-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 1-Ethyl-4,8-dimethylquinoline-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, lacking the ethyl and thione groups.
4,8-Dimethylquinoline: Similar structure but without the ethyl and thione groups.
1-Ethylquinoline: Lacks the dimethyl and thione groups.
Uniqueness
1-Ethyl-4,8-dimethylquinoline-2(1H)-thione is unique due to the presence of both the ethyl and thione groups, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
特性
分子式 |
C13H15NS |
|---|---|
分子量 |
217.33 g/mol |
IUPAC名 |
1-ethyl-4,8-dimethylquinoline-2-thione |
InChI |
InChI=1S/C13H15NS/c1-4-14-12(15)8-10(3)11-7-5-6-9(2)13(11)14/h5-8H,4H2,1-3H3 |
InChIキー |
BPBNEPICPCONBN-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=S)C=C(C2=CC=CC(=C21)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)
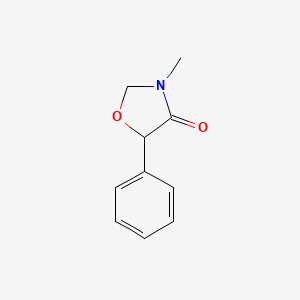
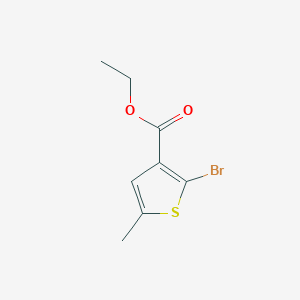


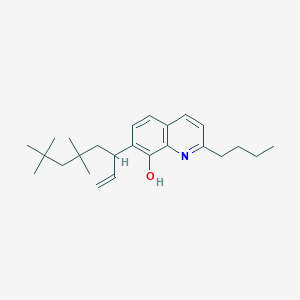
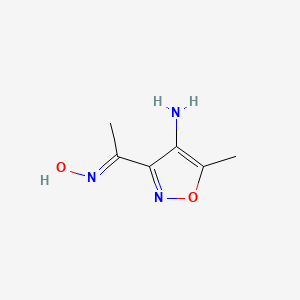
![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)
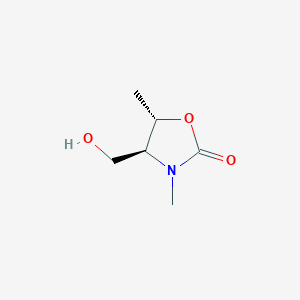
![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)
